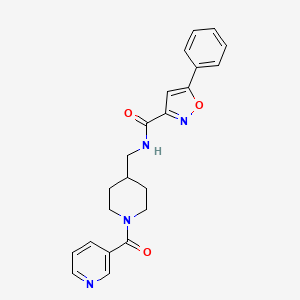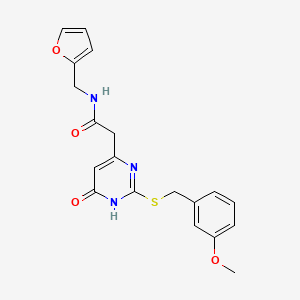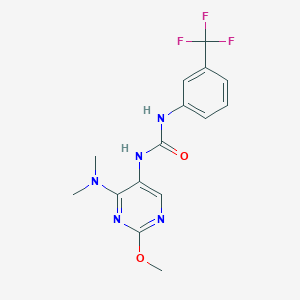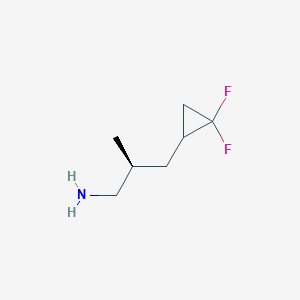
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidinones and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 has been shown to have anxiolytic, anti-depressant, and anti-addictive effects. MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
MP-10 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of extracellular glutamate in the prefrontal cortex, which is involved in the regulation of mood and anxiety. MP-10 has also been shown to increase the levels of dopamine in the nucleus accumbens, which is involved in the reward pathway. MP-10 has been shown to have no significant side effects on locomotor activity, memory, or anxiety-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments. It is highly selective for mGluR4 and has no significant side effects on locomotor activity, memory, or anxiety-related behaviors. MP-10 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of MP-10 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of MP-10 are still being explored, and there are several future directions for research. One direction is to investigate the effects of MP-10 on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which are involved in mood regulation. Another direction is to investigate the effects of MP-10 in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, the development of more water-soluble derivatives of MP-10 could improve its suitability for in vivo studies.
Conclusion
In conclusion, MP-10 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action is believed to involve the activation of mGluR4 and the increase of BDNF levels. MP-10 has been shown to have anxiolytic, anti-depressant, and anti-addictive effects in animal models, making it a potential candidate for the treatment of anxiety, depression, and drug addiction in humans. However, more research is needed to fully understand the potential therapeutic applications of MP-10.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(p-tolyloxy)ethylamine to form the desired amide product, MP-10. The synthesis method has been optimized to produce high yields of pure MP-10 with minimal impurities.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, MP-10 has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In drug addiction, MP-10 has been shown to reduce the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-6-8-17(9-7-14)26-13-19(23)21-15-10-20(24)22(12-15)16-4-3-5-18(11-16)25-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCNBVHBZLLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)

![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)

![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)
![N-[(5-chloro-2-thienyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)-L-phenylalaninamide](/img/structure/B2839348.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)

![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)




